

# Olomoucine as a Control Compound in Kinase Inhibitor Screening: A Comparative Guide

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## Compound of Interest

Compound Name:	Olomoucine
Cat. No.:	B1683950

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In the landscape of kinase inhibitor screening and drug discovery, the use of well-characterized control compounds is paramount for assay validation and data interpretation. **Olomoucine**, a purine derivative, has historically served as a reference compound, particularly for studies targeting cyclin-dependent kinases (CDKs). This guide provides a comprehensive comparison of **Olomoucine** with other kinase inhibitor controls, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.

## Mechanism of Action

**Olomoucine** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases and preventing the transfer of a phosphate group to their substrates.[\[1\]](#)[\[2\]](#) Its primary targets are members of the CDK family, which are key regulators of the cell cycle.[\[1\]](#)[\[3\]](#) By inhibiting CDKs, **Olomoucine** can induce cell cycle arrest at the G1/S and G2/M transitions.[\[4\]](#)[\[5\]](#)

## Comparative Inhibitory Activity

The efficacy and selectivity of a kinase inhibitor are crucial parameters. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **Olomoucine** and its analogs, Roscovitine and **Olomoucine** II, as well as other commonly used kinase inhibitor controls, Staurosporine and Flavopiridol, against a panel of kinases.

Table 1: Inhibitory Activity (IC50,  $\mu$ M) of **Olomoucine** and its Analogs against Cyclin-Dependent Kinases

Kinase Target	Olomoucine	Roscovitine (Seliciclib)	Olomoucine II
CDK1/cyclin B	7.0	0.7	7.6
CDK2/cyclin A	7.0	0.7	-
CDK2/cyclin E	7.0	0.1	0.1
CDK4/cyclin D1	-	-	19.8
CDK5/p35	3.0	-	-
CDK7/cyclin H	-	0.5	0.45
CDK9/cyclin T	-	0.8	0.06

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#) Note that IC50 values can vary depending on experimental conditions.

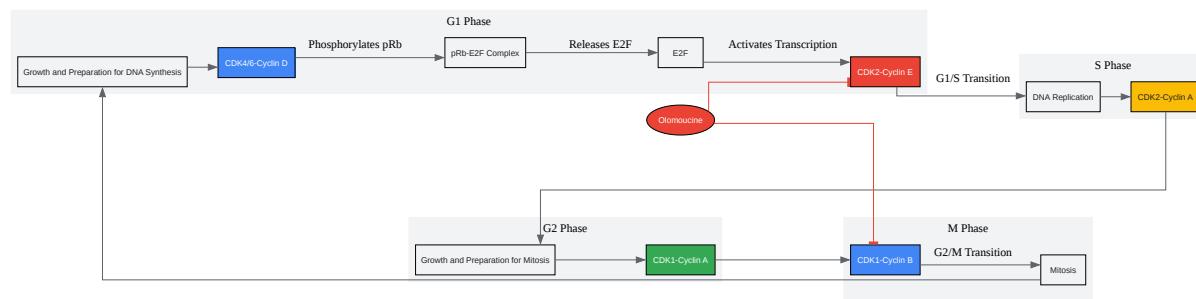
Table 2: Inhibitory Activity (IC50,  $\mu$ M) of Broad-Spectrum Kinase Inhibitor Controls

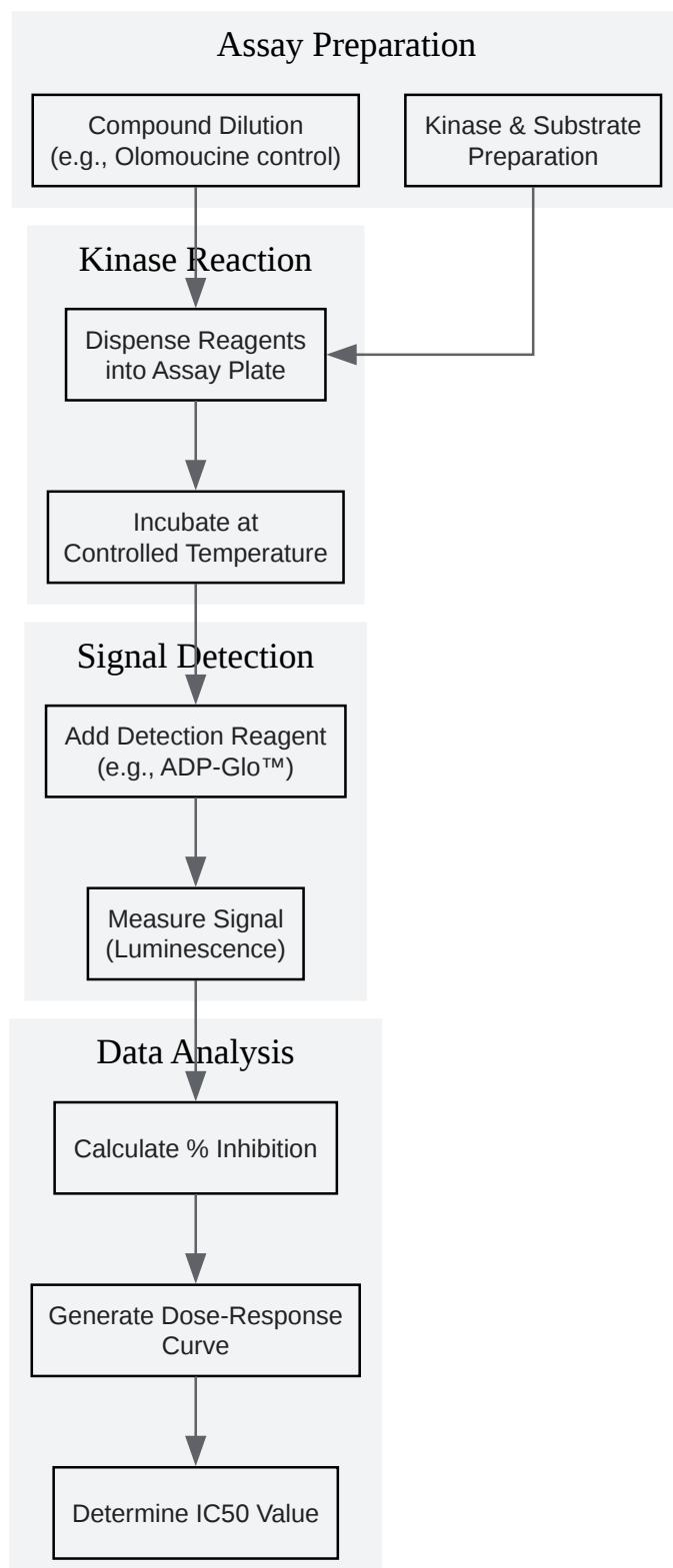
Kinase Target	Staurosporine	Flavopiridol (Alvocidib)
CDK1	-	-
CDK2	-	-
CDK4	-	-
CDK7	-	-
CDK9	-	-
p60v-src	0.006	-
Protein Kinase A	0.007	-
Protein Kinase C	0.003	-
CaM Kinase II	0.02	-
p38 $\alpha$	-	1.34
p38 $\beta$	-	1.82
p38 $\gamma$	-	0.65
p38 $\delta$	-	0.45

Data compiled from multiple sources.[\[8\]](#) Staurosporine is a potent but non-selective inhibitor.[\[9\]](#) [\[10\]](#) Flavopiridol inhibits a broad range of CDKs.[\[11\]](#)[\[12\]](#)

## Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and how they are tested, the following diagrams illustrate the CDK-mediated cell cycle regulation and a typical workflow for a kinase inhibitor screening assay.



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